molecular formula C19H16ClN5O2 B3017064 N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1226432-75-2

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B3017064
CAS No.: 1226432-75-2
M. Wt: 381.82
InChI Key: NYQGBUYEYDEESI-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines.

Mechanism of Action

Target of Action

The primary target of this compound is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .

Mode of Action

The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in this case . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are involved in angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by blocking the A2B receptors, this compound could potentially inhibit tumor growth .

Result of Action

The result of the compound’s action is the potential inhibition of tumor growth . By blocking the A2B receptors, the compound could inhibit the release of angiogenic factors, thereby potentially preventing the formation of new blood vessels that tumors need to grow .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the level of adenosine in the local environment could affect the compound’s ability to block the A2B receptors . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloro-6-methylphenyl with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with 7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazoline under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline and triazoloquinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • [1,2,4]triazolo[4,3-a]quinoxaline derivatives

Uniqueness

N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is unique due to its specific structural features that enhance its DNA intercalation ability and topoisomerase II inhibition. This makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQGBUYEYDEESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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